molecular formula C₅¹³CH₉D₂NO₂ B1147227 rac-Vigabatrin-13C,d2  (Major) CAS No. 1330171-61-3

rac-Vigabatrin-13C,d2 (Major)

Cat. No.: B1147227
CAS No.: 1330171-61-3
M. Wt: 132.16
InChI Key:
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Description

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of vigabatrin, an analog of gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the central nervous system. This compound is utilized in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of vigabatrin. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. Key steps include:

    Preparation of Labeled Precursors: The labeled carbon and deuterium atoms are introduced into the starting materials through specific chemical reactions.

    Formation of rac-Vigabatrin-13C,d2: The labeled precursors undergo a series of reactions, including amination and vinylation, to form the final compound.

Industrial Production Methods: Industrial production of rac-Vigabatrin-13C,d2 (Major) involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: rac-Vigabatrin-13C,d2 (Major) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research, including:

Mechanism of Action

rac-Vigabatrin-13C,d2 (Major) exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase, which is responsible for the degradation of gamma-aminobutyric acid. This inhibition leads to an increase in gamma-aminobutyric acid levels in the brain, enhancing its inhibitory effects on neuronal activity. The elevated gamma-aminobutyric acid levels help to reduce the occurrence of seizures and other neurological disorders .

Comparison with Similar Compounds

    Vigabatrin: The parent compound of rac-Vigabatrin-13C,d2, used as an antiepileptic agent.

    Gamma-aminobutyric acid: The main inhibitory neurotransmitter in the central nervous system.

    Other Isotope-Labeled Compounds: Various stable isotope-labeled analogs of gamma-aminobutyric acid and other neurotransmitters.

Uniqueness: rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in research applications .

Properties

CAS No.

1330171-61-3

Molecular Formula

C₅¹³CH₉D₂NO₂

Molecular Weight

132.16

Synonyms

(+/-)-4-Amino-5-hexenoic Acid-13C,d2;  (+/-)-γ-Vinyl GABA-13C,d2;  GVG-13C,d2;  MDL 71754-13C,d2;  RMI 71754-13C,d2;  Sabril-13C,d2;  Vigabatrin-13C,d2;  γ-Vinyl-GABA-13C,d2;  γ-Vinyl-γ-aminobutyric Acid-13C,d2; 

Origin of Product

United States

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